N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16541841
InChI: InChI=1S/C15H22FN3O3.ClH/c1-11(20)19(10-13(21)9-17)12-2-3-15(14(16)8-12)18-4-6-22-7-5-18;/h2-3,8,13,21H,4-7,9-10,17H2,1H3;1H
SMILES:
Molecular Formula: C15H23ClFN3O3
Molecular Weight: 347.81 g/mol

N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride

CAS No.:

Cat. No.: VC16541841

Molecular Formula: C15H23ClFN3O3

Molecular Weight: 347.81 g/mol

* For research use only. Not for human or veterinary use.

N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride -

Specification

Molecular Formula C15H23ClFN3O3
Molecular Weight 347.81 g/mol
IUPAC Name N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride
Standard InChI InChI=1S/C15H22FN3O3.ClH/c1-11(20)19(10-13(21)9-17)12-2-3-15(14(16)8-12)18-4-6-22-7-5-18;/h2-3,8,13,21H,4-7,9-10,17H2,1H3;1H
Standard InChI Key NQKMMBPPUHHRKD-UHFFFAOYSA-N
Canonical SMILES CC(=O)N(CC(CN)O)C1=CC(=C(C=C1)N2CCOCC2)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride, reflects its intricate structure. Its molecular formula is C₁₅H₂₃ClFN₃O₃, with a molecular weight of 347.81 g/mol. The hydrochloride component enhances solubility and stability, making it suitable for analytical applications. Key structural elements include:

  • A 3-fluoro-4-morpholinylphenyl group providing steric and electronic modulation.

  • An acetamide moiety facilitating hydrogen bonding and enzymatic interactions.

  • A 3-amino-2-hydroxypropyl chain contributing to stereochemical diversity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₃ClFN₃O₃
Molecular Weight347.81 g/mol
IUPAC NameN-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride
SMILES NotationCC(=O)N(CC(CN)O)C1=CC(=C(C=C1)N2CCOCC2)F.Cl
InChIKeyNQKMMBPPUHHRKD-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential amination and acylation reactions. A typical pathway begins with the reaction of 3-fluoro-4-morpholinylaniline with epichlorohydrin to form an epoxy intermediate, which undergoes nucleophilic attack by ammonia to yield the 3-amino-2-hydroxypropyl side chain. Subsequent acylation with acetyl chloride introduces the acetamide group, followed by hydrochloride salt formation to improve crystallinity .

Stereochemical Considerations

The presence of a chiral center in the 3-amino-2-hydroxypropyl segment necessitates enantioselective synthesis to avoid racemic mixtures. For instance, the (R)-isomer (PubChem CID: 10710149) is a known intermediate in linezolid production, highlighting the importance of stereochemical control in pharmaceutical manufacturing .

Table 2: Key Synthetic Steps

StepReaction TypeReagents/ConditionsOutcome
1EpoxidationEpichlorohydrin, baseEpoxy intermediate formation
2AminationAmmonia, polar solventIntroduction of amino alcohol
3AcylationAcetyl chloride, DMAPAcetamide group addition
4Salt FormationHCl, ethanolHydrochloride salt crystallization

Significance in Pharmaceutical Research

Role in Antibiotic Quality Control

Analytical Characterization Methods

Chromatographic Profiling

Reverse-phase HPLC with UV detection (λ = 254 nm) is the gold standard for analyzing this compound. A C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0) achieve baseline separation from linezolid and other impurities .

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (D₂O, 400 MHz) reveals peaks at δ 7.45 (d, aromatic H), δ 4.10 (m, morpholine OCH₂), and δ 2.05 (s, acetyl CH₃) .

  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 347.81 [M+H]⁺, consistent with the hydrochloride adduct.

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